molecular formula C17H10ClF4N3O2 B14923173 1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14923173
M. Wt: 399.7 g/mol
InChI Key: RQNNNGDPJWIRAR-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with a chlorophenoxy methyl group and a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenoxy Methyl Group: This step involves the reaction of the pyrazole core with 4-chlorophenoxy methyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tetrafluorophenyl Group: The final step involves the coupling of the intermediate with 2,3,5,6-tetrafluorophenyl isocyanate under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(4-METHOXYPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both chlorophenoxy and tetrafluorophenyl groups, which impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C17H10ClF4N3O2

Molecular Weight

399.7 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H10ClF4N3O2/c18-9-1-3-10(4-2-9)27-8-25-6-5-13(24-25)17(26)23-16-14(21)11(19)7-12(20)15(16)22/h1-7H,8H2,(H,23,26)

InChI Key

RQNNNGDPJWIRAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F)Cl

Origin of Product

United States

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